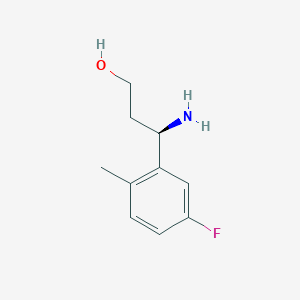

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL

Description

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at position 5 and a methyl group at position 2. Its hydrochloride salt form (CAS: 2250243-50-4) has a molecular weight of 219.68 g/mol and an R-configuration at the stereogenic center .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |

InChI Key |

JWCDWPRUBSNVAJ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](CCO)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer. This can be done using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Utilized in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biological pathways.

Protein Interactions: Investigated for its interactions with proteins and potential therapeutic applications.

Medicine

Drug Development: Explored as a potential lead compound in drug discovery for various diseases.

Pharmacokinetics: Studied for its pharmacokinetic properties and metabolism in the body.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and two analogs identified in the evidence:

Key Observations:

Substituent Effects: The target compound’s 5-fluoro-2-methylphenyl group is less sterically hindered and less lipophilic compared to the trifluoromethyl substituents in the analogs . The pyrimidine and phenoxy groups in the compound from introduce hydrogen-bonding capabilities and structural rigidity, which are absent in the simpler target molecule .

Stereochemical Differences :

- The S-configuration in the analog contrasts with the R-configuration of the target compound, which could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Molecular Weight and Complexity :

Functional Group Analysis

- Amino Alcohol Backbone: All three compounds share an amino alcohol motif, but the target’s HCl salt form likely enhances solubility in aqueous media compared to free-base analogs .

Research Implications and Limitations

- Pharmacological Data Gaps: None of the provided evidence includes comparative pharmacological or toxicological data, limiting insights into efficacy or safety profiles.

- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthetic scalability over the more complex analog in .

Biological Activity

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL, also known as (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride, is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, which includes an amino group, a hydroxyl group, and a fluorinated aromatic ring, enhances its biological activity and stability. This article explores the compound's biological activity, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

The molecular formula of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is C11H14ClFN2O, with a molecular weight of approximately 219.68 g/mol. The presence of the fluorine atom contributes to the compound's biological activity by influencing its binding affinity and specificity towards biological targets.

The biological activity of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The amino and hydroxyl groups facilitate binding to active sites on proteins, potentially inhibiting specific enzymes involved in metabolic pathways. This mechanism is crucial for therapeutic applications targeting neurological disorders.

- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses. This property makes it a candidate for drug development aimed at various diseases.

Biological Activity Overview

Research indicates that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various pathogens through enzyme inhibition and modulation of microbial growth pathways .

- Neurological Applications : Its ability to interact with neurotransmitter receptors suggests applications in treating neurological disorders such as depression or anxiety.

- Biochemical Probing : As a biochemical probe, it aids in studying enzyme mechanisms and receptor interactions, providing insights into drug design.

Study 1: Enzyme Interaction

A study focused on the interaction of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL with specific enzymes demonstrated its inhibitory effects on enzyme activity related to neurotransmitter metabolism. The results indicated a dose-dependent response where increased concentrations of the compound led to significant inhibition of target enzymes involved in serotonin reuptake.

Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial efficacy of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL against bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. The findings revealed promising antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL | E. coli | 50 |

| (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL | S. aureus | 30 |

Study 3: Neurological Effects

In a behavioral study using rodent models, (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL was administered to assess its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.